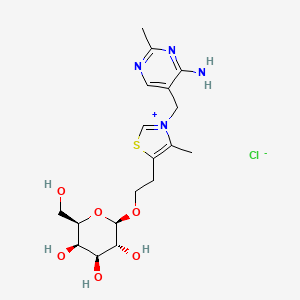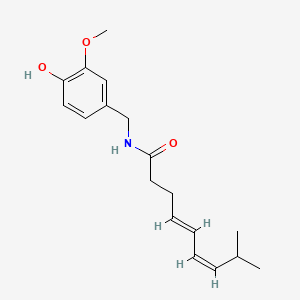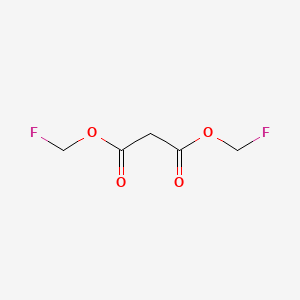
2,3-dihydro-1H-indole-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroindole-2-sulfonic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids, which are compounds often derived from plants and have significant pharmacological effects .
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dihydroindole-2-sulfonic acid can be synthesized through the reduction of corresponding indoles containing acceptor groups in the indole ring. This reduction can be achieved using various boron hydrides . Another method involves the chemoselective reduction of nitrile groups in the presence of amides .
Industrial Production Methods: While specific industrial production methods for 2,3-dihydroindole-2-sulfonic acid are not widely documented, the general approach involves large-scale synthesis using the aforementioned reduction techniques. The process typically requires stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2,3-Dihydroindole-2-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: As mentioned, the compound can be synthesized through reduction reactions.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides are frequently used for reduction reactions.
Substitution: Electrophilic substitution typically involves reagents like halogens or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce various indole derivatives .
科学的研究の応用
2,3-Dihydroindole-2-sulfonic acid has several applications in scientific research:
作用機序
The mechanism by which 2,3-dihydroindole-2-sulfonic acid exerts its effects involves interaction with various molecular targets and pathways. The indole ring system allows for binding to multiple receptors, which can lead to diverse biological activities such as antiviral, anti-inflammatory, and anticancer effects . The exact pathways depend on the specific derivative and its target application.
類似化合物との比較
Indole-3-acetic acid: A plant hormone involved in growth and development.
Melatonin: A neurohormone regulating circadian rhythms.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness: 2,3-Dihydroindole-2-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and pharmacology .
特性
CAS番号 |
376646-59-2 |
|---|---|
分子式 |
C8H9NO3S |
分子量 |
199.23 g/mol |
IUPAC名 |
2,3-dihydro-1H-indole-2-sulfonic acid |
InChI |
InChI=1S/C8H9NO3S/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8/h1-4,8-9H,5H2,(H,10,11,12) |
InChIキー |
YKHUYGXDWCLYDA-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC=CC=C21)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)





![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
![(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide](/img/structure/B13422851.png)

![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
